Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC20387082
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClNO2 |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C19H21NO2.ClH/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H |
| Standard InChI Key | LCSLTJJUYKEKNS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Structure
The compound consists of a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) with substituents at the 1- and 3-positions:
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1-Benzyl group: A benzyl (C6H5CH2-) substituent attached to the nitrogen atom.
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3-Phenyl group: A phenyl (C6H5) substituent at the 3-position.
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3-Methyl ester: A methyl ester (-COOCH3) at the 3-position, forming a quaternary carbon center.
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Hydrochloride salt: The nitrogen atom is protonated, forming a hydrochloride salt to improve solubility .
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol
Key Functional Groups and Reactivity
| Group | Position | Reactivity/Role |
|---|---|---|
| Pyrrolidine ring | Core | Contributes to steric hindrance and rigidity |
| Benzyl (C6H5CH2) | N1 | Enhances lipophilicity; π-π stacking potential |
| Phenyl (C6H5) | C3 | Aromatic interactions; electronic effects |
| Methyl ester | C3 | Hydrogen bonding; susceptible to hydrolysis |
The ester and aromatic groups enable interactions with biological targets, while the hydrochloride salt facilitates solubility in aqueous environments .
Synthesis and Preparation
Comparative Reaction Conditions
For the target compound, a plausible route involves:
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Pyrrolidine ring formation: Using benzylamine derivatives and ketones.
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Esterification: Methyl chloroformate or methyl iodide under basic conditions.
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Molecular weight | 331.8 g/mol | |
| LogP (octanol-water) | 3.28 | |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | |
| Solubility (ESOL) | -3.15 (log S) | |
| Heavy atom count | 20 |
Biological and Pharmacological Relevance
Comparative Analysis with Analogues
| Compound | Key Differences | Biological Relevance |
|---|---|---|
| Methyl 3-phenylpyrrolidine-3-carboxylate | Lacks benzyl group; simpler structure | Reduced steric bulk; potential esterase substrate |
| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | Aminomethyl group instead of phenyl; different hydrogen bonding capacity | Neurotransmitter modulation potential |
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | Piperidine ring; ketone group at C4 | Antimicrobial or anticancer activity (via lactam formation) |
| Hazard Class | Code | Description |
|---|---|---|
| Acute toxicity | H302 | Harmful if swallowed |
| Irritation | H315 | Causes skin irritation |
| Sensitization | H335 | May cause respiratory irritation |
Precautionary Measures
| Action | Recommendation |
|---|---|
| Handling | Use PPE (gloves, goggles); avoid inhalation |
| Storage | Keep in tightly closed containers; away from oxidizing agents |
| Disposal | Dispose as hazardous waste; follow local regulations |
Research Gaps and Future Directions
Unresolved Questions
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Synthetic optimization: No published protocols for this exact compound; scaling-up remains untested.
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Biological activity: No in vitro or in vivo data available; requires screening against targets.
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Metabolic stability: Hydrolysis rates of the ester under physiological conditions unknown.
Proposed Studies
| Objective | Methodology | Expected Outcome |
|---|---|---|
| Synthetic route | Microwave-assisted cyclization; catalytic asymmetric synthesis | Improved yields; enantiopure forms |
| Target binding | Docking studies (e.g., PDE10A, DPP-IV) | Identification of lead candidates |
| Stability profiling | Hydrolysis in plasma; CYP450 interaction assays | Pharmacokinetic predictions |
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